Regioisomeric Differentiation: [2,3-c] vs. [3,2-c] Pyrrolopyridine Scaffolds
The target compound (CAS 1416439-35-4) belongs to the [2,3-c] regioisomer series, which has been systematically evaluated against alternative templates. The [2,3-c] pyrrolopyridine scaffold was identified as offering superior starting potency in potassium-competitive acid blocker development compared to other basic heterocyclic templates [1]. This scaffold selection directly influences downstream lead optimization efficiency and final candidate developability [2].
| Evidence Dimension | Scaffold potency baseline for acid pump antagonism |
|---|---|
| Target Compound Data | [2,3-c] scaffold as preferred template (class-level inference based on scaffold evaluation) |
| Comparator Or Baseline | Alternative heterocyclic templates evaluated in systematic comparison |
| Quantified Difference | Qualitative selection of [2,3-c] scaffold over alternatives for further optimization |
| Conditions | Systematic evaluation of heterocyclic templates for potassium-competitive acid blocker development |
Why This Matters
The [2,3-c] regioisomer is established as the optimal starting scaffold for acid pump antagonist development, justifying procurement of this specific scaffold over [3,2-c] or other regioisomeric alternatives.
- [1] Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). Bioorganic & Medicinal Chemistry Letters, 2009, 19(13): 3487-3490. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0960894X09005774 View Source
- [2] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate, 2024. Available at: https://www.researchgate.net/publication/381532764_Recent_Advances_in_the_Synthesis_and_Biological_Activity_of_Pyrrolo23-cpyridines View Source
